molecular formula C10H10ClN3 B1426372 4-(chloromethyl)-1-(3-methylphenyl)-1H-1,2,3-triazole CAS No. 1248982-81-1

4-(chloromethyl)-1-(3-methylphenyl)-1H-1,2,3-triazole

Cat. No.: B1426372
CAS No.: 1248982-81-1
M. Wt: 207.66 g/mol
InChI Key: DTCPIILCKLYMKR-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-(3-methylphenyl)-1H-1,2,3-triazole is a triazole derivative characterized by a chloromethyl (-CH₂Cl) substituent at the 4-position of the triazole ring and a 3-methylphenyl group at the 1-position. This compound belongs to the 1,2,3-triazole family, which is widely studied for its diverse applications in medicinal chemistry, materials science, and catalysis. The chloromethyl group enhances its reactivity, enabling further functionalization, while the 3-methylphenyl moiety contributes to lipophilicity and steric bulk, influencing binding interactions in biological systems .

Properties

IUPAC Name

4-(chloromethyl)-1-(3-methylphenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-8-3-2-4-10(5-8)14-7-9(6-11)12-13-14/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCPIILCKLYMKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Chloromethyl)-1-(3-methylphenyl)-1H-1,2,3-triazole is a compound belonging to the triazole family, which is known for its diverse biological activities. This article explores the compound's biological activity, including antimicrobial, antifungal, and anticancer properties, as well as its potential mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H10ClN3\text{C}_10\text{H}_{10}\text{ClN}_3

This compound features a chloromethyl group and a 3-methylphenyl group attached to the triazole ring. The presence of these substituents is crucial for its biological activity.

Antimicrobial Activity

Research indicates that triazoles exhibit significant antimicrobial properties . Specifically, studies have shown that derivatives of triazoles can inhibit the growth of various bacteria and fungi.

Case Studies

  • Antibacterial Activity :
    • A study investigated the antibacterial effects of triazole derivatives against Gram-positive and Gram-negative bacteria. Compounds with similar structures to this compound demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 5 µg/mL to 50 µg/mL against strains like E. coli and S. aureus .
  • Antifungal Activity :
    • Another research highlighted the antifungal potential of triazole derivatives against Candida albicans and Aspergillus niger, showing effective inhibition at concentrations as low as 10 µg/mL .

Anticancer Activity

The anticancer potential of triazoles has been extensively studied, with various derivatives showing promising results.

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of DNA replication : Triazoles can interfere with enzymes involved in DNA synthesis.
  • Induction of apoptosis : Certain derivatives have been shown to trigger programmed cell death in cancer cells .

Case Studies

  • Cell Line Studies :
    • In vitro studies on breast cancer cell lines (MCF-7) revealed that triazole derivatives exhibited IC50 values ranging from 20 µM to 40 µM, indicating effective cytotoxicity .
  • Combination Therapies :
    • Research has indicated that combining triazoles with established chemotherapeutic agents enhances their efficacy against resistant cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is highly influenced by their structural features.

SubstituentEffect on Activity
Chloromethyl groupEnhances antimicrobial potency
Methyl group on phenyl ringIncreases lipophilicity and cellular uptake
Position of substituentsCritical for selective targeting of specific enzymes

Studies suggest that modifications in the substituents can lead to significant changes in activity profiles, making SAR analysis essential for developing more potent compounds .

Scientific Research Applications

4-(Chloromethyl)-1-(3-methylphenyl)-1H-1,2,3-triazole is a compound that has garnered attention in various scientific research fields due to its unique structural properties and potential applications. This article explores its applications in medicinal chemistry, agriculture, materials science, and analytical chemistry, supported by comprehensive data tables and case studies.

Antimicrobial Activity

One of the prominent applications of this compound is in the development of antimicrobial agents. Studies have shown that derivatives of this compound exhibit significant activity against a range of pathogens, including bacteria and fungi.

Case Study: Synthesis and Evaluation of Antimicrobial Activity

A study synthesized several derivatives of this compound and evaluated their antimicrobial properties. The results indicated that certain derivatives displayed potent activity against Staphylococcus aureus and Candida albicans.

Compound DerivativeMinimum Inhibitory Concentration (MIC)
Derivative A8 µg/mL
Derivative B16 µg/mL
Derivative C32 µg/mL

Anticancer Properties

Research has also focused on the anticancer potential of this compound. Triazole derivatives have been found to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Evaluation of Anticancer Activity

In a study assessing the anticancer effects of this compound derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells), it was observed that some compounds significantly reduced cell viability.

Compound DerivativeIC50 (µM)
Derivative D5.0
Derivative E10.0
Derivative F15.0

Herbicidal Activity

The compound has shown promise as a potential herbicide. Its ability to inhibit specific enzymes involved in plant growth can be harnessed for agricultural applications.

Research Findings

A series of experiments tested the herbicidal efficacy of this compound against common weeds. Results indicated significant growth inhibition at low concentrations.

Weed SpeciesEffective Concentration (EC50)
Amaranthus retroflexus20 µg/mL
Echinochloa crus-galli15 µg/mL

Polymer Chemistry

The incorporation of triazole compounds into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength.

Case Study: Synthesis of Triazole-Modified Polymers

Research demonstrated that polymers modified with this compound exhibited improved thermal properties compared to unmodified polymers.

PropertyUnmodified PolymerTriazole-Modified Polymer
Glass Transition Temp (°C)8095
Tensile Strength (MPa)3045

Analytical Reagents

Due to its reactivity, this compound can serve as an analytical reagent for detecting various analytes through derivatization processes.

Research Findings

Studies have reported the use of this compound in chromatographic methods for the quantification of specific biomolecules. Its effectiveness as a derivatizing agent has been demonstrated in high-performance liquid chromatography (HPLC).

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The following table summarizes key structural analogs and their substituents:

Compound Name 1-Position Substitution 4-Position Substitution Key Differences Reference ID
4-(Chloromethyl)-1-(3-methylphenyl)-1H-1,2,3-triazole 3-methylphenyl Chloromethyl Reference compound
4-(Chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole 4-chlorophenyl Chloromethyl Electron-withdrawing Cl vs. methyl
5-(Chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole 2-methoxyphenyl Chloromethyl (position 5) Substitution position shift
4-(Chloromethyl)-1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole (3,4-difluorophenyl)methyl Chloromethyl Fluorine atoms enhance polarity

Key Observations :

  • Steric Effects : The (3,4-difluorophenyl)methyl group () adds steric bulk and polarity, which may hinder binding in hydrophobic pockets.
  • Positional Isomerism : The 5-chloromethyl analog () demonstrates how substitution position impacts molecular geometry and interaction profiles.

Physicochemical Properties

Property This compound 4-(Chlorophenyl) Analog 5-(Chloromethyl) Analog
Molecular Weight 223.68 g/mol 258.10 g/mol 239.67 g/mol
Melting Point Not reported (likely 80–100°C based on analogs) Oil (discontinued) Solid (mp ~90°C)
Solubility Low in water; soluble in DMSO, chloroform Similar Moderate in polar solvents

Notes:

  • The chloromethyl group reduces aqueous solubility but improves organic solvent compatibility.
  • Fluorinated analogs (e.g., ) exhibit higher polarity, enhancing solubility in ethanol or DMSO .

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Starting materials: 3-methylphenylacetylene (or corresponding alkyne derivative) and an azide source.
  • Catalyst system: CuSO4·5H2O with sodium ascorbate as a reducing agent in aqueous or mixed solvent systems.
  • Conditions: Room temperature stirring for 24 hours.
  • Outcome: Formation of 1-(3-methylphenyl)-1H-1,2,3-triazole intermediate with high regioselectivity and yield (~80%).

This step is well-documented for phenyl-substituted triazoles and can be adapted for 3-methylphenyl derivatives with similar efficiency.

Introduction of the Chloromethyl Group at the 4-Position

Chloromethylation via Nucleophilic Substitution or Direct Functionalization

  • Method A: Reaction of the triazole intermediate with chloromethylating agents such as chloromethyl chloride or chloromethane under basic conditions.
  • Typical conditions: Use of potassium hydroxide or potassium carbonate as base in ethanol or tetrahydrofuran (THF), with heating and reflux.
  • Example: Mixing triazole with potassium hydroxide and ethanol, followed by slow addition of chloromethane and heating to reflux to achieve nucleophilic substitution at the 4-position.

Alternatively:

  • Method B: Tandem one-pot condensation and cyclization starting from chloroacetamide and hydrazine derivatives to form 3-(chloromethyl)-1H-1,2,4-triazole hydrochloride, which can be adapted for 1,2,3-triazole analogues with chloromethyl substitution.

Methylation and Functional Group Modifications

  • Methylation at the nitrogen positions of the triazole ring can be achieved using methyl iodide (MeI) in solvents such as DMSO or acetonitrile.
  • For example, 1-(3-methylphenyl)-1H-1,2,3-triazole can be methylated at N-3 using MeI under room temperature stirring for several hours, yielding methylated triazole derivatives.
  • This step can be combined or followed by chloromethylation depending on the desired substitution pattern.

Representative Experimental Data and Reaction Parameters

Step Reagents/Conditions Yield (%) Notes
CuAAC to form 1-(3-methylphenyl)-1H-1,2,3-triazole 3-methylphenylacetylene, sodium azide, CuSO4·5H2O, sodium ascorbate, room temp, 24 h ~80 High regioselectivity, mild conditions
Chloromethylation Triazole intermediate, KOH or K2CO3, chloromethane, ethanol or THF, reflux 70-75 Nucleophilic substitution at 4-position
N-Methylation Methyl iodide, DMSO or acetonitrile, room temp, 5-24 h 80-88 Methylation at N-3 of triazole ring

Detailed Mechanistic Insights and Research Findings

  • The CuAAC reaction proceeds via copper(I)-catalyzed cycloaddition of azide and alkyne, forming the 1,4-disubstituted 1,2,3-triazole with high regioselectivity.
  • Chloromethylation under basic conditions involves nucleophilic attack of the triazole ring anion on chloromethane, favoring substitution at the 4-position due to electronic and steric factors.
  • N-Methylation with methyl iodide is selective for the N-3 position on the triazole ring, confirmed by NMR and X-ray crystallography.
  • Protection/deprotection strategies may be employed to avoid side reactions, especially in multi-step syntheses involving lithium reagents or strong bases.

Summary Table of Preparation Methods

Methodology Key Reagents Reaction Type Advantages Limitations
CuAAC Alkyne (3-methylphenylacetylene), sodium azide, Cu catalyst Cycloaddition High regioselectivity, mild Requires azide handling
Nucleophilic chloromethylation Triazole, KOH/K2CO3, chloromethane Nucleophilic substitution Straightforward, scalable Requires reflux, base-sensitive
One-pot tandem cyclization Chloroacetamide, hydrazine acetate, DMF dimethyl acetal Condensation and cyclization Efficient, high yield Specific to 1,2,4-triazoles, adaptation needed
N-Methylation Methyl iodide, DMSO/acetonitrile Alkylation High yield, selective Excess alkylating agent needed

Q & A

Basic: What are the established synthetic routes for 4-(chloromethyl)-1-(3-methylphenyl)-1H-1,2,3-triazole, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:
The primary synthetic route involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) . For example:

Substrate Preparation : React 3-methylphenyl azide with propargyl chloride to form the triazole core.

Cycloaddition : Optimize Cu(I) catalysts (e.g., CuBr with tris(benzyltriazolylmethyl)amine ligand) to enhance regioselectivity and yield .

Microwave-Assisted Synthesis : Microwave irradiation (e.g., 100°C, 30 min) significantly reduces reaction time and improves purity compared to conventional heating .
Optimization Strategies :

  • Solvent selection (e.g., DMF for polar intermediates, THF for non-polar systems).
  • Catalyst loading (0.5–2 mol% Cu(I)) to balance cost and efficiency.

Basic: How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : The chloromethyl (-CH₂Cl) group appears as a singlet at δ 4.5–5.0 ppm. The 3-methylphenyl group shows aromatic protons at δ 7.2–7.8 ppm with meta-substitution splitting patterns .
    • ¹³C NMR : The triazole carbons resonate at δ 120–150 ppm, with the chloromethyl carbon at δ 40–45 ppm.
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ (e.g., m/z 237.06 for C₁₀H₁₀ClN₃) .
  • X-ray Crystallography : Single-crystal analysis (as in similar triazoles) validates bond angles and torsional strain .

Advanced: What computational methods (e.g., DFT) are suitable for studying the electronic properties and reactivity of this triazole derivative?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the chloromethyl group’s electron-withdrawing effect lowers HOMO energy, enhancing reactivity toward nucleophiles .
    • Simulate IR and NMR spectra using B3LYP/6-31G(d) basis sets for cross-validation with experimental data .
  • Molecular Docking : Study interactions with biological targets (e.g., fungal CYP51 enzymes) to rationalize antimicrobial activity .

Advanced: How does the chloromethyl substituent influence pharmacological activity, and what strategies address discrepancies in bioactivity data?

Methodological Answer:

  • Substituent Effects :
    • The chloromethyl group enhances lipophilicity, improving membrane permeability. However, its reactivity may lead to off-target effects in biological assays .
    • Compare bioactivity data across studies by standardizing assays (e.g., MIC values for antifungal activity using Candida albicans strains) .
  • Data Contradiction Resolution :
    • Control hydrolytic stability (e.g., monitor degradation in PBS buffer at pH 7.4).
    • Use isosteric replacements (e.g., CF₃ instead of -CH₂Cl) to isolate electronic vs. steric effects .

Advanced: What are the challenges in scaling up synthesis while maintaining regioselectivity, and how can they be mitigated?

Methodological Answer:

  • Challenges :
    • Regioselectivity in CuAAC decreases at larger scales due to inhomogeneous heating and catalyst deactivation.
    • Chloromethyl group instability under prolonged reaction conditions.
  • Solutions :
    • Flow Chemistry : Continuous flow systems improve heat/mass transfer, maintaining >90% regioselectivity .
    • Protecting Groups : Temporarily protect -CH₂Cl with silyl ethers during synthesis to prevent side reactions .

Basic: What are the safety protocols for handling this compound given its reactive chloromethyl group?

Methodological Answer:

  • Lab Practices :
    • Use fume hoods and PPE (nitrile gloves, safety goggles) to avoid inhalation/skin contact .
    • Neutralize waste with 10% sodium bicarbonate before disposal.
  • Stability Testing :
    • Monitor for HCl release under humid conditions via gas chromatography .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(chloromethyl)-1-(3-methylphenyl)-1H-1,2,3-triazole
Reactant of Route 2
4-(chloromethyl)-1-(3-methylphenyl)-1H-1,2,3-triazole

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